molecular formula C7H11NO B2357953 2-Azaspiro[3.4]octan-1-one CAS No. 344330-33-2

2-Azaspiro[3.4]octan-1-one

Cat. No.: B2357953
CAS No.: 344330-33-2
M. Wt: 125.171
InChI Key: GJEZPIAPRYPIKJ-UHFFFAOYSA-N
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Description

2-Azaspiro[3.4]octan-1-one is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the development of bioactive molecules.

Safety and Hazards

When handling 2-Azaspiro[3.4]octan-1-one, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.4]octan-1-one can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be accomplished through the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[3.4]octan-1-one is unique due to its specific ring size and nitrogen incorporation, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

2-azaspiro[3.4]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-7(5-8-6)3-1-2-4-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZPIAPRYPIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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